1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane
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Overview
Description
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the cyclopropane ring, which can be carried out using reagents such as formaldehyde and hydrochloric acid.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using an appropriate sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane exerts its effects involves its interaction with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethylsulfonyl group can influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the ethylsulfonyl group.
1-(2-(Ethylsulfonyl)ethyl)cyclopropane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane is unique due to the presence of both the chloromethyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C8H15ClO2S |
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Molecular Weight |
210.72 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-ethylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C8H15ClO2S/c1-2-12(10,11)6-5-8(7-9)3-4-8/h2-7H2,1H3 |
InChI Key |
NAPQEGDIQMOYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCC1(CC1)CCl |
Origin of Product |
United States |
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